molecular formula C17H11Cl3N2O3 B2359210 [5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(2,4-dichlorophenyl)carbamate CAS No. 343374-51-6

[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(2,4-dichlorophenyl)carbamate

Cat. No.: B2359210
CAS No.: 343374-51-6
M. Wt: 397.64
InChI Key: GCOWARVRARVTFA-UHFFFAOYSA-N
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Description

[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(2,4-dichlorophenyl)carbamate is a compound that belongs to the class of oxazole derivatives. Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.

Preparation Methods

The synthesis of [5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(2,4-dichlorophenyl)carbamate typically involves the formation of the oxazole ring followed by the introduction of the carbamate group. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

Similar compounds to [5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(2,4-dichlorophenyl)carbamate include other oxazole derivatives such as:

    Aleglitazar: An antidiabetic agent.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

What sets this compound apart is its unique combination of the oxazole ring and the carbamate group, which may confer distinct biological activities and chemical reactivity .

Properties

IUPAC Name

[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(2,4-dichlorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl3N2O3/c18-10-5-6-15(14(20)7-10)21-17(23)24-9-11-8-16(25-22-11)12-3-1-2-4-13(12)19/h1-8H,9H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOWARVRARVTFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NO2)COC(=O)NC3=C(C=C(C=C3)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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